molecular formula C11H11NO B1431657 5-(Methylamino)-2-hydroxy-naphthalene CAS No. 377734-60-6

5-(Methylamino)-2-hydroxy-naphthalene

Cat. No.: B1431657
CAS No.: 377734-60-6
M. Wt: 173.21 g/mol
InChI Key: CYTDLXHFVYVISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylamino)-2-hydroxy-naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a methylamino group attached to the fifth position of the naphthalene ring and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-2-hydroxy-naphthalene can be achieved through several methods. One common approach involves the aminomethylation of naphthalen-2-ol using formaldehyde and secondary amines. The reaction is typically carried out in the presence of a solvent such as methanol, ethanol, or propan-2-ol . The best results are often obtained using methanol as the solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include controlling the temperature, concentration of reactants, and choice of solvent.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-2-hydroxy-naphthalene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalenes.

Scientific Research Applications

5-(Methylamino)-2-hydroxy-naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylamino)-2-hydroxy-naphthalene involves its interaction with various molecular targets. The compound can form strong intramolecular hydrogen bonds, which influence its reactivity and interactions with other molecules . It can also participate in electron transfer reactions, contributing to its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylamino)-2-hydroxy-naphthalene is unique due to the presence of both a methylamino group and a hydroxyl group on the naphthalene ring

Properties

CAS No.

377734-60-6

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-(methylamino)naphthalen-2-ol

InChI

InChI=1S/C11H11NO/c1-12-11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7,12-13H,1H3

InChI Key

CYTDLXHFVYVISM-UHFFFAOYSA-N

SMILES

CNC1=CC=CC2=C1C=CC(=C2)O

Canonical SMILES

CNC1=CC=CC2=C1C=CC(=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.